![molecular formula C10H8BrNO2 B1283741 3-(4-Bromophenyl)-3-cyanopropanoic acid CAS No. 1003707-16-1](/img/structure/B1283741.png)
3-(4-Bromophenyl)-3-cyanopropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyanogen bromide with 3-amino-1,1-diphenylpropanes, leading to N-cyano derivatives or tetrahydrofurans, as reported in one study . Another paper describes the resolution of a bromohydrin, which is an intermediate in the synthesis of a new adrenergic agent . Although the exact synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid is not detailed, these studies suggest that bromination and cyano group introduction are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of a 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye was confirmed by 1H NMR, 13C NMR, and FTIR studies . Similarly, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined using FT-IR and FT-NMR, along with theoretical approaches . These methods are likely applicable to the analysis of the molecular structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the electronic properties of a cyano-containing dye were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was investigated through cyclic voltammetry . The thermal stability of the same compound was assessed using TG-DTA. The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibited nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . These techniques could be used to determine the physical and chemical properties of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Scientific Research Applications
Enantioselective Synthesis
3-(4-Bromophenyl)-3-cyanopropanoic acid plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, crucial for synthesizing a range of pharmacologically significant compounds (Arvanitis et al., 1998).
Antimicrobial Activity
Derivatives of 3-(4-Bromophenyl)-3-cyanopropanoic acid, specifically 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests potential for developing new antifungal agents (Buchta et al., 2004).
Heterocyclic Compound Synthesis
The compound is used in the synthesis of various heterocyclic compounds, such as oxazine, thiazine, and quinoxaline derivatives. These compounds have potential pharmaceutical applications, including as anticancer agents (Pokhodylo et al., 2021).
Antibacterial and Anticancer Activities
The synthesis of novel heterocyclic compounds with expected antibacterial activities from derivatives of 3-(4-Bromophenyl)-3-cyanopropanoic acid has been explored. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, have been studied for their potential antibacterial properties (El-Hashash et al., 2015). Additionally, certain derivatives have been evaluated for their anticancer potential, indicating potential utility in cancer treatment research (Rostom et al., 2011).
Anti-Inflammatory Activity
Derivatives of 3-(4-Bromophenyl)-3-cyanopropanoic acid have been used in the synthesis of β-hydroxy-β-arylpropanoic acids, which show significant anti-inflammatory activity. This is important in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).
Safety and Hazards
The safety data sheet for “3-(4-Bromophenyl)propionic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-bromophenyl)-3-cyanopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFJWRKMHFBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573388 |
Source
|
Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-cyanopropanoic acid | |
CAS RN |
1003707-16-1 |
Source
|
Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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